molecular formula C17H18N4O B15116805 5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B15116805
M. Wt: 294.35 g/mol
InChI Key: BRDKIGOGAHEGJM-UHFFFAOYSA-N
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Description

5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that features an indole moiety fused with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-indol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole and pyrimidine ring system makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

5-(1H-indol-4-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H18N4O/c1-4-14(15-6-7-18-16(15)5-1)12-9-19-17(20-10-12)21-11-13-3-2-8-22-13/h1,4-7,9-10,13,18H,2-3,8,11H2,(H,19,20,21)

InChI Key

BRDKIGOGAHEGJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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